Morinidazole
Overview
Description
Morinidazole is a new 5-nitroimidazole-class antimicrobial agent . It is under investigation in clinical trials for the treatment of appendicitis . The molecular formula of Morinidazole is C11H18N4O4 .
Synthesis Analysis
The synthesis of Morinidazole and similar compounds involves several steps. The photocatalyst (Co/g-C3N4/Fe3O4) was synthesized by a simple hydrothermal method . The efficiency of the synthesized photocatalyst with regard to the degradation of the studied antibiotic (MNZ) under visible light irradiation was fully evaluated .
Molecular Structure Analysis
The molecular structure of Morinidazole consists of a 5-nitroimidazole ring attached to a morpholine ring via a propyl linker . The average molecular weight is 270.285 Da .
Chemical Reactions Analysis
The degradation of Morinidazole in aqueous solutions using Co/g-C3N4/Fe3O4 nanocomposite under visible light irradiation was accomplished . The degradation of Morinidazole followed the pseudo-first-order kinetic model .
Scientific Research Applications
Enantioselective Analysis
- Morinidazole, a 5-nitroimidazole derivative, has significant applications in the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections. A study by Zhong et al. (2014) developed a liquid chromatography-tandem mass spectrometry method for the stereospecific determination of morinidazole enantiomers in human plasma. This method aids in characterizing the stereoselective pharmacokinetics of morinidazole.
Impact of Renal Impairment
- The pharmacokinetics of morinidazole is affected by renal impairment. In research by Zhong et al. (2014), it was found that renal impairment significantly increases the plasma exposure and reduces renal clearance of morinidazole's conjugated metabolites. This is critical for dose adjustment in patients with severe renal impairment.
Population Pharmacokinetics in Hepatic Impairment
- A study by Kang et al. (2018) established a population pharmacokinetic model for morinidazole among patients with hepatic impairment. This model suggests that dosage adjustment for morinidazole is not necessary for patients with moderate hepatic impairment without renal dysfunction.
Simultaneous Determination with Other Metabolites
- Morinidazole's metabolic profile in humans was explored by Gao et al. (2012). They developed a method for the simultaneous determination of morinidazole and its major metabolites in human plasma. This research contributes to understanding the pharmacokinetic profiles of morinidazole and its metabolites.
Drug-Drug Interactions
- The study by Pang et al. (2014) focused on the pharmacokinetic interactions of morinidazole with rifampin and ketoconazole. Their findings assist in predicting possible drug-drug interactions and adjusting doses in clinical settings.
Effectiveness in Pelvic Inflammatory Disease
- A multicenter study by Zhou et al. (2022) evaluated the effectiveness and safety of morinidazole in treating pelvic inflammatory disease. Their results supported the efficacy of morinidazole in clinical settings.
Metabolism and Pharmacokinetics
- The study on the metabolism and pharmacokinetics of morinidazole by Gao et al. (2012) identified diastereoisomeric N+-glucuronides as major metabolites and highlighted the role of UGT1A9 in N+-glucuronidation.
Clinical Trials Comparing Morinidazole and Ornidazole
- Research by Cao et al. (2017) compared the efficacy and safety of morinidazole and ornidazole in treating pelvic inflammatory disease, showing morinidazole's comparability and reduced adverse events.
Influence of Uremic Toxins
- A study by Kong et al. (2017) examined how uremic toxins affect morinidazole's pharmacokinetics in renal failure patients. This study is crucial for understanding the drug's behavior in patients with chronic renal failure.
Evaluation in Periodontal Diseases
- The clinical trial by Wang et al. (2014) evaluated morinidazole's effects in patients with periodontal diseases, highlighting its therapeutic potential and effectiveness in this domain.
Pharmacokinetics in Renal Impairment
- Zhang et al. (2014) focused on the pharmacokinetics of morinidazole in patients with severe renal impairment, providing important insights for dose adjustments in these patients.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGHCHCYRSPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031280 | |
Record name | Morinidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morinidazole | |
CAS RN |
92478-27-8 | |
Record name | Morinidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morinidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Morinidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORPONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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